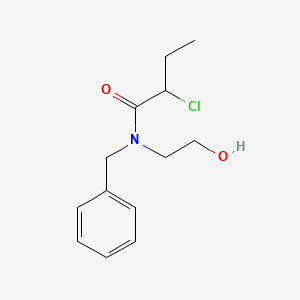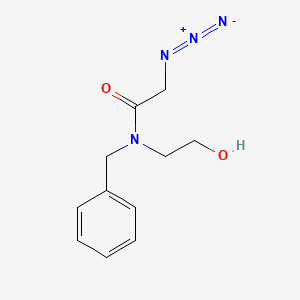![molecular formula C10H13N3O3 B1479046 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1861601-21-9](/img/structure/B1479046.png)
5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
説明
The compound “5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione moiety, which is a type of pyrrole. Pyrrole is a five-membered aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
The synthesis of azetidines can be achieved through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr Pyrrole Synthesis . The synthesis of tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones can be achieved through the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .Molecular Structure Analysis
The molecular structure of this compound is likely to be highly conjugated due to the presence of the pyrrole ring. Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . The reactivity of pyrroles is influenced by their aromaticity .科学的研究の応用
Cycloaddition Reactions
The compound is utilized in cycloaddition reactions. Tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones, like the compound , can be synthesized through (3+2) cycloaddition reactions with azomethine ylides and maleimides. This approach is significant in creating heterocycles condensed at the C(4)–N(5) bond, a vital aspect of synthetic chemistry (Medvedeva & Shikhaliev, 2016).
Synthesis of Pyrrolinones
The compound forms a part of a broader class of substances known for their stable and available nature. They react with various nucleophilic reagents due to their highly reactive carbonyl group. This reactivity is key in forming various condensed systems and synthesizing biologically active substances, demonstrating the compound’s versatility in chemical synthesis (Gein & Pastukhova, 2020).
Advancements in Pyrazolidinone Chemistry
In the broader context of pyrazolidinone chemistry, the compound is part of the development of polysubstituted 3-pyrazolidinones. These are considered in the synthesis of 'aza-deoxa' analogues of cycloserine and peptide mimetics, showcasing its potential in creating novel compounds with potential therapeutic applications (Grošelj & Svete, 2015).
Photophysical Properties
Symmetrically substituted diketopyrrolopyrrole derivatives, which include compounds similar to 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, exhibit noteworthy photophysical properties. These properties are relevant in the synthesis of organic optoelectronic materials, indicating the compound’s potential in electronic and photonic applications (Zhang et al., 2014).
Cytotoxic Activity in Novel Compounds
A range of derivatives based on chromeno[3,4-c]pyrrole-3,4-dione, a related compound, has been synthesized and evaluated for cytotoxic activity. This highlights the compound's potential as a precursor in developing new therapeutic agents with cytotoxic properties (Azab et al., 2017).
Catalytic Applications
The synthesis of pyrrolidinones, closely related to the compound, has been achieved through cobalt carbonyl catalyzed carbonylation of azetidines. This showcases the potential of the compound in catalytic processes, particularly in organic synthesis (Roberto & Alper, 1989).
将来の方向性
特性
IUPAC Name |
5-(azetidine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8-6-3-13(4-7(6)9(15)12-8)10(16)5-1-11-2-5/h5-7,11H,1-4H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZVJYBORZIDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC3C(C2)C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)
![2-(methylamino)-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478965.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478966.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478968.png)
![2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478969.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478970.png)
![5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478971.png)


![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)
![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)
